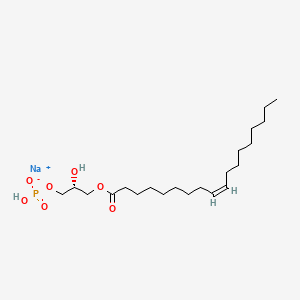
1-Oleoyl lysophosphatidic acid sodium salt
Overview
Description
1-Oleoyl lysophosphatidic acid sodium salt is a naturally occurring phospholipid that acts as an endogenous agonist of lysophospholipid receptors LPA1 and LPA2 . This compound is known for its role in inhibiting the differentiation of neural stem cells into neurons . It is widely distributed in various tissues and has significant biological activities, including cell proliferation, smooth muscle contraction, and platelet aggregation .
Mechanism of Action
Target of Action
1-Oleoyl lysophosphatidic acid sodium salt is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and calcium mobilization .
Mode of Action
The compound interacts with its targets, the LPA1 and LPA2 receptors, to exert its biological effects. It has been reported to inhibit the differentiation of neural stem cells (NSCs) into neurons . This suggests that the compound may play a role in neural development and function.
Biochemical Pathways
It is known that lysophosphatidic acid signals through multiple receptors to elevate cytosolic calcium concentration, evoke retraction, and promote cell survival . Additionally, it has been reported to increase SRE-driven β-galactosidase activity .
Pharmacokinetics
It is typically prepared in pbs, ph 72, at a concentration of up to approximately 4 mg/mL .
Result of Action
The action of this compound results in various molecular and cellular effects. It inhibits the differentiation of neural stem cells into neurons , suggesting a role in neural development. Additionally, it is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .
Action Environment
It is known that the compound is typically prepared in pbs, ph 72 , suggesting that pH may play a role in its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Oleoyl lysophosphatidic acid sodium salt interacts with specific cell surface receptors, such as G protein-coupled receptors, to induce biological effects . It is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .
Cellular Effects
This compound inhibits the differentiation of neural stem cells into neurons . It also induces cellular functions such as cell proliferation and migration . In addition, it promotes growth stimulation in a variety of cell lines .
Molecular Mechanism
This compound mediates signal transduction via Edg/LPA receptor, inducing the proliferation, migration, adhesion, and antiapoptotic function of tumor cells . It also upregulates VEGF, leading to an indirect influence on the initiation and progression of malignancies .
Temporal Effects in Laboratory Settings
The product is typically prepared in PBS, pH 7.2, at a concentration of up to approximately 4 mg/mL . It is stored at -20°C
Metabolic Pathways
This compound is involved in the lysophospholipid metabolic pathway
Preparation Methods
1-Oleoyl lysophosphatidic acid sodium salt can be prepared enzymatically from pure L-alpha-phosphatidic acid, dioleoyl . Another method involves the preparation from lysophosphatidylcholine using phospholipase D or from phosphatidic acid using phospholipase A2 . The compound is typically prepared in phosphate-buffered saline (PBS), pH 7.2, at a concentration of up to approximately 4 mg/mL . Industrial production methods may involve similar enzymatic processes, ensuring high purity and stability of the compound.
Chemical Reactions Analysis
1-Oleoyl lysophosphatidic acid sodium salt undergoes various chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the fatty acid at the sn-2 position by phospholipase A2 yields bioactive lysophosphatidic acid . Common reagents used in these reactions include phospholipase D and phospholipase A2 . Major products formed from these reactions include different species of lysophosphatidic acid, which can further interact with specific receptors to mediate biological responses .
Scientific Research Applications
1-Oleoyl lysophosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used to study lipid signaling pathways and membrane biosynthesis . In biology, it is utilized to investigate cell proliferation, migration, and differentiation . In medicine, this compound is explored for its potential therapeutic effects in conditions such as cancer, fibrosis, and neurodegenerative diseases . Industrial applications include its use in the development of lipid-based drug delivery systems and cosmetic formulations .
Comparison with Similar Compounds
1-Oleoyl lysophosphatidic acid sodium salt is unique due to its specific interaction with LPA1 and LPA2 receptors . Similar compounds include other species of lysophosphatidic acid, such as 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate and 1-Oleoyl-sn-glycerol 3-phosphate sodium salt . These compounds share similar biological activities but may differ in their receptor affinities and specific biological effects .
Properties
IUPAC Name |
sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLSUFHELJJAB-JGSYTFBMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041061 | |
| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325465-93-8 | |
| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


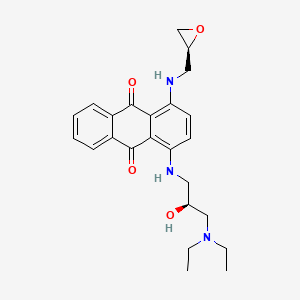
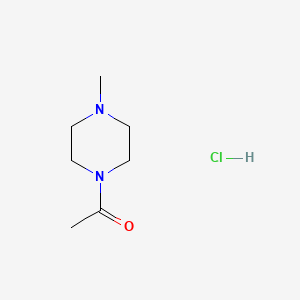

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)
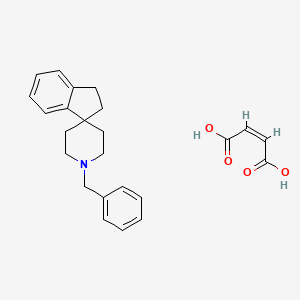
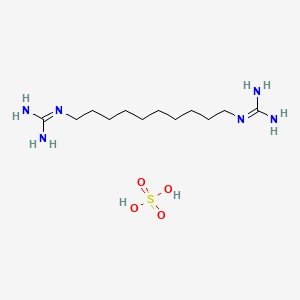
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)
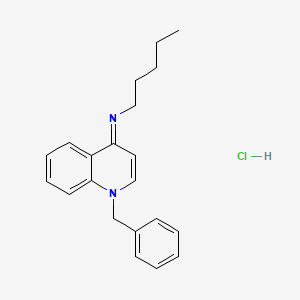

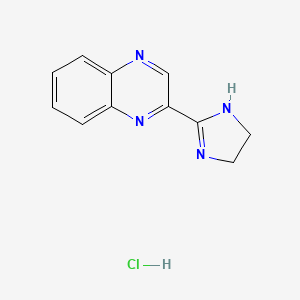

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
